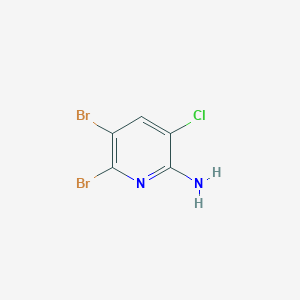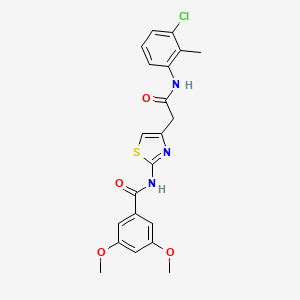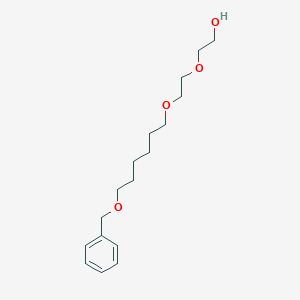
Ethyl 4-(allylamino)-2-quinazolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(allylamino)-2-quinazolinecarboxylate, also known as EAAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EAAQ is a quinazoline derivative that has been synthesized using various methods and has demonstrated promising results in biochemical and physiological studies.
作用机制
The mechanism of action of Ethyl 4-(allylamino)-2-quinazolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using Ethyl 4-(allylamino)-2-quinazolinecarboxylate in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation and oxidative stress. Ethyl 4-(allylamino)-2-quinazolinecarboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Ethyl 4-(allylamino)-2-quinazolinecarboxylate in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are several future directions for further research on Ethyl 4-(allylamino)-2-quinazolinecarboxylate. One direction is to investigate its potential applications in other fields, such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential therapeutic targets. Additionally, future research can focus on optimizing the synthesis method of Ethyl 4-(allylamino)-2-quinazolinecarboxylate to improve its yield and purity.
合成方法
Ethyl 4-(allylamino)-2-quinazolinecarboxylate can be synthesized using various methods, including the reaction of 4-chloro-2-quinazolinecarboxylic acid with allylamine and ethyl chloroformate. Another method involves the reaction of 4-amino-2-quinazolinecarboxylic acid with allyl chloroformate and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain Ethyl 4-(allylamino)-2-quinazolinecarboxylate. The yield of Ethyl 4-(allylamino)-2-quinazolinecarboxylate using these methods ranges from 60% to 80%.
科学研究应用
Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been studied extensively for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to reduce inflammation and oxidative stress, which are major risk factors for cardiovascular disease. In neurological disorders, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
ethyl 4-(prop-2-enylamino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-9-15-12-10-7-5-6-8-11(10)16-13(17-12)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUATGKZXTFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)


![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)
![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)

